molecular formula C19H15BrN2O2 B6010008 N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B6010008
M. Wt: 383.2 g/mol
InChI Key: HDOLKUYLHHOODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as BBR 3464, is a novel anticancer drug that has shown promising results in preclinical studies. It belongs to the class of DNA-targeting agents and has a unique mechanism of action that distinguishes it from other chemotherapeutic drugs.

Mechanism of Action

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 targets DNA by binding to the minor groove of the double helix. It forms covalent adducts with DNA, leading to the formation of interstrand crosslinks (ICLs). ICLs are highly toxic to cells and can cause DNA damage that leads to cell death. This compound 3464 has a unique ability to form ICLs in both the nuclear and mitochondrial DNA, which may contribute to its potent anticancer activity.
Biochemical and Physiological Effects
This compound 3464 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits DNA replication and transcription, leading to cell cycle arrest. In addition, this compound 3464 has been shown to induce DNA damage response pathways, leading to the activation of cell death pathways. This compound 3464 has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 is its potent anticancer activity against a wide range of cancer types. It also has a unique mechanism of action that distinguishes it from other chemotherapeutic drugs. However, this compound 3464 is a complex molecule that requires a multi-step synthesis process, which may limit its availability for lab experiments. In addition, this compound 3464 has been shown to have some toxicity to normal cells, which may limit its clinical use.

Future Directions

For N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 research include the development of more efficient synthesis methods to increase its availability for lab experiments and clinical trials. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound 3464. Other future directions include the investigation of this compound 3464 in combination with other chemotherapeutic drugs and the development of biomarkers to predict response to this compound 3464. Finally, the development of this compound 3464 derivatives with improved pharmacological properties may lead to the development of more effective anticancer drugs.

Synthesis Methods

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 is a complex molecule that requires a multi-step synthesis process. The initial step involves the synthesis of 8-bromo-6-hydroxyquinoline, which is then converted to 8-bromo-6-chloroquinoline. The next step involves the reaction of 8-bromo-6-chloroquinoline with N-benzyl-2-chloroacetamide to form N-benzyl-8-bromo-6-chloro-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. This intermediate is then oxidized to form this compound 3464.

Scientific Research Applications

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 has been extensively studied in preclinical models of cancer, including breast, ovarian, and lung cancer. It has shown potent activity against cancer cells that are resistant to other chemotherapeutic drugs. This compound 3464 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. In addition, this compound 3464 has been shown to enhance the efficacy of radiation therapy and other chemotherapeutic drugs when used in combination.

Properties

IUPAC Name

N-benzyl-6-bromo-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c20-14-8-13-6-7-22-11-16(18(23)15(9-14)17(13)22)19(24)21-10-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOLKUYLHHOODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC(=CC1=C32)Br)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.